Docusate potassium
Overview
Description
Docusate potassium, also known as dioctyl potassium sulfosuccinate, is a chemical compound widely used as a stool softener. It is a potassium salt of docusate, which is an anionic surfactant. This compound is primarily used in the medical field to treat constipation by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .
Mechanism of Action
Target of Action
Docusate potassium, also known as dioctyl sulfosuccinate, is primarily targeted at the intestines . It is used as a stool softener and is indicated for the treatment of constipation .
Mode of Action
This compound acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It is thought to work by lowering the surface tension of hard, dry bowel motions, allowing water and fats to penetrate, which makes the bowel motion softer and easier to pass . This reduces straining .
Biochemical Pathways
It is known that the compound’s surfactant effect in the intestines allows fat and water into the feces to soften the stool .
Pharmacokinetics
It is known that docusate can be administered orally or rectally . The onset of action is typically between 12 hours to 5 days .
Result of Action
The primary result of this compound’s action is the softening of the stool, making it easier to pass and thus relieving constipation . The effectiveness of docusate in treating constipation remains unclear, as several studies report docusate to be no more effective than placebo for increasing the frequency of stool or stool softening .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a lack of privacy or a change in bathroom habits can affect the effectiveness of the drug . .
Biochemical Analysis
Biochemical Properties
Docusate potassium interacts with the biochemical processes in the gut. It acts as a surfactant, reducing surface tension and allowing water and fats to penetrate the fecal mass . This interaction results in softer stools that are easier to pass .
Cellular Effects
The primary cellular effect of this compound is the increased absorption of water in the gut cells . This is achieved by altering the permeability of the cells, allowing more water to be absorbed by the stool .
Molecular Mechanism
The molecular mechanism of this compound involves its surfactant properties. It reduces the surface tension of the stool, allowing water and fats to penetrate the fecal mass . This makes the stool softer and easier to pass .
Temporal Effects in Laboratory Settings
The effects of this compound are usually seen within 1 to 3 days of medication . The exact temporal effects can vary depending on the individual’s response to the medication and the severity of the constipation .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of the medication can vary with different dosages. It should be noted that excessive use or high doses of this compound may lead to diarrhea or stomach cramps .
Metabolic Pathways
This compound does not undergo significant metabolism in the body . Its primary action is in the gut, where it acts as a surfactant to increase the water content of the stool .
Transport and Distribution
This compound is taken orally and is distributed throughout the gut. It acts locally in the intestines, particularly in the colon where it exerts its stool-softening effects .
Subcellular Localization
As a stool softener, this compound primarily acts in the lumen of the gut. It does not have a specific subcellular localization as it does not enter cells to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docusate potassium is synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Sulfosuccinic acid reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid to form dioctyl sulfosuccinate.
Neutralization: The resulting dioctyl sulfosuccinate is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Docusate potassium primarily undergoes the following types of reactions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form sulfosuccinic acid and 2-ethylhexanol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form various oxidation products, including sulfonic acids.
Substitution: this compound can undergo substitution reactions with other chemical species, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Hydrolysis: Sulfosuccinic acid and 2-ethylhexanol.
Oxidation: Sulfonic acids and other oxidation products.
Substitution: Various substituted derivatives of docusate.
Scientific Research Applications
Docusate potassium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes. It helps in the emulsification and stabilization of mixtures.
Biology: Employed in cell culture and molecular biology techniques to enhance the permeability of cell membranes.
Medicine: Widely used as a stool softener to treat constipation. It is also used in combination with other medications to enhance their absorption.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and personal care products due to its surfactant properties
Comparison with Similar Compounds
Docusate Sodium: Another salt of docusate, commonly used as a stool softener.
Docusate Calcium: A calcium salt of docusate, also used for similar purposes.
Polyethylene Glycol: A different class of laxative used to treat constipation.
Comparison:
Docusate Potassium vs. Docusate Sodium: Both compounds have similar mechanisms of action and are used as stool softeners. this compound is preferred in cases where potassium supplementation is needed.
This compound vs. Docusate Calcium: Docusate calcium is less commonly used compared to this compound and sodium. It is often chosen for patients who require calcium supplementation.
This compound vs. Polyethylene Glycol: Polyethylene glycol works by retaining water in the stool, whereas this compound reduces surface tension. .
Properties
CAS No. |
7491-09-0 |
---|---|
Molecular Formula |
C20H38KO7S |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
InChI Key |
SRQKEEPVRWNRQZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K] |
7491-09-0 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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